Azanium;hydron;difluoride

Semiconductor Manufacturing Wet Etching Buffered Oxide Etch (BOE)

Replace hazardous liquid HF with a safer, solid reagent. Ammonium bifluoride delivers the reactive HF2⁻ ion, overcoming the slow, variable etch rates of alternative fluoride salts. Key performance data: • 4.7× higher SiO2 etch rate vs. F⁻ (2890 vs. 510 Å/min) • Decomposes at 240°C, enabling low-temperature fluorination • Glass etching efficiency comparable to concentrated HF Supplied in ≥98% purity with batch-specific CoA for reproducible results.

Molecular Formula F2H5N
Molecular Weight 57.044 g/mol
Cat. No. B14763492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;hydron;difluoride
Molecular FormulaF2H5N
Molecular Weight57.044 g/mol
Structural Identifiers
SMILES[H+].[NH4+].[F-].[F-]
InChIInChI=1S/2FH.H3N/h2*1H;1H3
InChIKeyKVBCYCWRDBDGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Bifluoride Properties & Industrial Profile


Ammonium bifluoride (ABF, [NH4][HF2], CAS 1341-49-7) is an inorganic salt produced from ammonia and hydrogen fluoride [1]. It exists as white, crystalline, orthorhombic crystals and is highly soluble in water, forming mildly acidic solutions [2]. Unlike its close relative ammonium fluoride (NH4F), ABF contains the unique bifluoride anion ([HF2]⁻) which features the strongest known hydrogen bond (bond energy >155 kJ/mol, F-H length 114 pm) [3]. This distinctive structural unit underpins its unique behavior as a solid, buffered source of hydrofluoric acid (HF), making it a critical reagent in applications ranging from semiconductor etching and metal surface treatment to glass frosting and mineral extraction [1].

Bifluoride anion enables buffered HF release for controlled etching
Crystalline solid format supports safer handling than liquid HF
Low decomposition temperature broadens thermal processing window

Why Ammonium Bifluoride Cannot Be Substituted Without Validation


Generic substitution among fluoride salts is not scientifically sound due to fundamental differences in speciation and reactivity. Ammonium bifluoride directly delivers the highly reactive difluoride ion (HF2⁻), which is the primary etchant for SiO2, with a quantified rate contribution of 2890 Å/min per unit concentration, vastly exceeding that of F⁻ (510 Å/min) and HF (610 Å/min) [1]. Ammonium fluoride (NH4F) solutions contain negligible HF2⁻ at near-neutral pH, leading to significantly lower and less controllable etch rates [1]. Similarly, potassium bifluoride (KHF2) offers a different thermal decomposition profile and cation-dependent crystal structure [2], while hydrofluoric acid (HF) presents a far more hazardous and less buffered alternative [3]. These differences necessitate a detailed, data-driven selection process rather than a simple one-for-one replacement.

NH4HF2 delivers HF2⁻ with high SiO2 etch reactivity
NH4F yields mainly F⁻, showing lower etch rate per unit concentration
Substitution may alter etch kinetics and process controllability
Decomposes as liquid at 240°C
KHF2 decomposes at 280-490°C
Different thermal profile may shift processing window and byproducts
Solid, buffered fluoride source reduces handling hazard
Liquid HF poses severe contact and inhalation hazards
Direct replacement with HF requires re-engineering of safety protocols

Ammonium Bifluoride vs. Key Comparators: Evidence Guide


SiO2 Etching Efficiency: NH4HF2 vs. NH4F and HF

Ammonium bifluoride's primary advantage in SiO2 etching stems from its ability to directly generate the difluoride (HF2⁻) ion, the most potent etching species. A 2024 study established the kinetic contributions of various fluorine species, quantifying the rate constant for HF2⁻ at 2890 Å/min, compared to 610 Å/min for HF and 510 Å/min for F⁻ [1]. This demonstrates that ABF-based solutions are intrinsically 4.7 times more effective at etching SiO2 than solutions relying primarily on F⁻ (e.g., concentrated NH4F) and 2.9 times more effective than those relying on molecular HF (e.g., dilute HF acid), per unit concentration.

SiO2 Etch Rate Constant
Head-to-head
2890 Å/min (HF2⁻)
Supports procurement for high-rate etching process
Versus 510 Å/min (F⁻) and 610 Å/min (HF) per unit concentration
Semiconductor Manufacturing Wet Etching Buffered Oxide Etch (BOE)

Glass Track Development Efficiency: NH4HF2 vs. HF and Alkaline Hydroxides

In the fabrication of soda lime glass track detectors, ammonium bifluoride was directly compared against HF, KOH, and NaOH for its fission fragment track development efficiency. The study found that the development efficiency of aqueous ammonium bifluoride solutions was 'quite comparable' to that of hydrofluoric acid (HF) [1]. Conversely, it was observed that KOH and NaOH were 'less efficient and produce shallower tracks' than those produced by HF, thereby also underperforming relative to NH4HF2 [1]. Among the etchants tested, ammonium bifluoride demonstrated the maximum track development efficiency [1].

Glass Track Development Efficiency
Head-to-head
Maximum efficiency among tested etchants
Supports glass track detector research fit
Reported higher efficiency than KOH and NaOH in tested set; comparable to HF
Glass Etching Track Detectors Nuclear Physics

Thermal Stability: NH4HF2 vs. Alkali Bifluorides

The thermal decomposition temperature of ammonium bifluoride is 240 °C, where it decomposes as a liquid to yield HF, NH4F, NH3, and NOx (in air) [1]. This is significantly lower than potassium bifluoride (KHF2), which decomposes as a liquid between 280-490 °C [1]. The lower decomposition temperature of NH4HF2 compared to KHF2 allows for a lower-temperature thermal processing window in applications such as mineral fusion or the synthesis of fluorine-containing materials.

Thermal Decomposition Temperature
Cross-study comparable
240 °C (as liquid)
Supports lower-temperature fluorination processing
40-250 °C lower than KHF2
Material Processing Thermal Decomposition Fluorination

Crystal Structure and Hydrogen Bonding: NH4HF2 vs. KHF2

The crystal structure of ammonium bifluoride is distinguished by a strong, centrosymmetric, three-center four-electron bond within the [HF2]⁻ anion (F-H length 114 pm) [1]. In the mixed salt (NH4)2(HF2)(NO3), the F···F distance in the bifluoride anion is 2.277(5) Å [2]. This is longer than the exceptionally short 2.237(1) Å F···F distance observed in the analogous potassium salt (K3(HF2)(NO3)2), which is reported as the shortest among all metal bifluorides [2]. This structural difference, driven by the unique N-H···F hydrogen bonding network surrounding the ammonium cation, can influence solid-state reactivity and physical properties compared to its potassium counterpart.

F···F Distance in Bifluoride Anion
Head-to-head
2.277 Å (NH4) vs 2.237 Å (K)
Distinct solid-state structure influences reactivity
Cation-dependent hydrogen bond network
Crystallography Hydrogen Bonding Inorganic Chemistry

Ammonium Bifluoride Application Scenarios


SiO2 Wet Etching in Semiconductor Manufacturing

Based on the evidence that the HF2⁻ ion from NH4HF2 provides a 4.7x higher etching rate constant for SiO2 than the F⁻ ion from NH4F [1], this compound is optimal for formulating buffered oxide etchants (BOE) where a high, yet precisely controllable, SiO2 etch rate is required. The quantitative data directly supports its use over NH4F when process speed and selectivity are paramount.

Precision Glass and Ceramic Etching as Safer HF Alternative

Given that NH4HF2 demonstrates glass etching efficiency comparable to highly hazardous liquid HF [2], it serves as the superior procurement choice for applications like glass frosting, decorative etching, and the development of nuclear track detectors. It delivers HF-level performance while mitigating the extreme risks associated with handling concentrated HF solutions, a key differentiator for occupational health and safety.

Low-Temperature Thermal Processing and Synthesis of Fluorinated Materials

The lower decomposition temperature of NH4HF2 (240°C) compared to KHF2 (280-490°C) [3] makes it the preferred fluorinating agent for processes that cannot tolerate high temperatures. This is particularly relevant for the decomposition of geological samples, the extraction of valuable metals from minerals, and the synthesis of temperature-sensitive organofluorine compounds or metal fluorides where a lower thermal budget is advantageous.

Metal Surface Treatment for Enhanced Adhesion in Electroplating

In metal finishing, the ability of NH4HF2 to efficiently remove oxide scales and micro-roughen surfaces is critical. While quantitative data for this specific application is less direct, the underlying mechanism relies on the same potent HF2⁻ etching species proven to be highly reactive with oxides [1]. This makes it a scientifically sound alternative to HF-based pickling solutions for preparing stainless steel, aluminum, and other metals prior to plating or anodizing.

Application
Selection Property
Validation Focus
Semiconductor SiO2 wet etching
HF2⁻ etch-rate kinetics
Verify etch rate and selectivity in process solution
Precision glass and ceramic etching
Buffered HF delivery from solid form
Confirm etch uniformity and depth control
Low-temperature thermal fluorination
Decomposition temperature (240°C)
Validate thermal budget and byproduct profile
Metal surface oxide removal
Oxide reactivity of HF2⁻ species
Assess adhesion promotion and surface morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azanium;hydron;difluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.